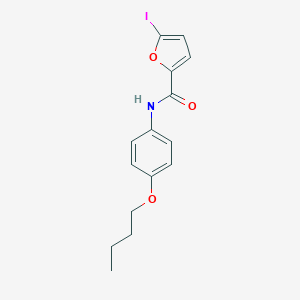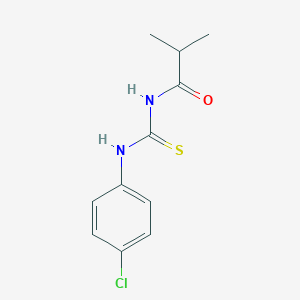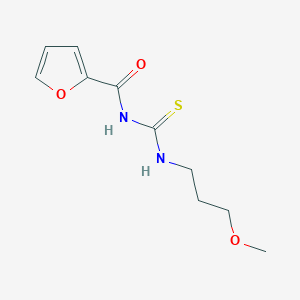
N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a butoxyphenyl group attached to the nitrogen atom of the carboxamide, and an iodine atom at the 5-position of the furan ring
科学的研究の応用
N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Iodination: The furan ring is then iodinated at the 5-position using iodine or iodine monochloride in the presence of a suitable oxidizing agent.
Amidation: The iodinated furan is reacted with 4-butoxyaniline to form the desired carboxamide. This step usually involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The iodine atom in the furan ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted furan derivatives.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Amidation and Esterification: The carboxamide group can participate in further amidation or esterification reactions to form more complex derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substituted Furans: Depending on the nucleophile used, various substituted furan derivatives can be obtained.
Furanones and Tetrahydrofuran Derivatives: Products of oxidation and reduction reactions, respectively.
作用機序
The mechanism of action of N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the butoxyphenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
N-(4-butoxyphenyl)-4-(4’-nitrophenyl)-2-thiazolamine: Another compound with a butoxyphenyl group, but with a thiazole ring instead of a furan ring.
4-n-butoxyphenyl isocyanate: A related compound with an isocyanate functional group.
Uniqueness: N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide is unique due to the presence of both the iodine atom and the butoxyphenyl group, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO3/c1-2-3-10-19-12-6-4-11(5-7-12)17-15(18)13-8-9-14(16)20-13/h4-9H,2-3,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGLUDKQNKBCFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyryl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B383412.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383413.png)


![2-amino-6-benzyl-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B383418.png)
![7,20-dimethyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B383420.png)
![Dimethyl 5-[({[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383422.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B383424.png)

![4-[(3-Carbethoxy-6-carbomethoxy-4-quinolyl)amino]benzoic acid;hydrochloride](/img/structure/B383428.png)
![2-methoxyethyl 5-(2-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383430.png)
![methyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383431.png)
![allyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383432.png)
